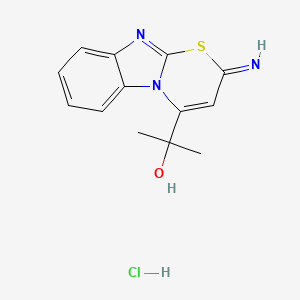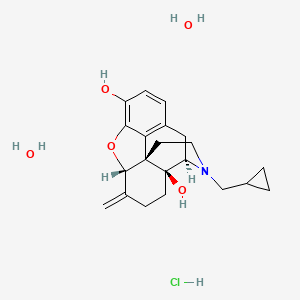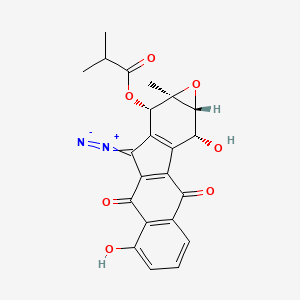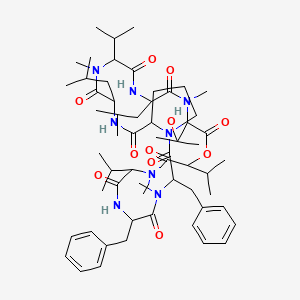
Antibiotic R 106IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic R 106IIa is a potent antimicrobial agent known for its efficacy against a broad spectrum of bacterial pathogens. This compound has garnered significant attention in the scientific community due to its unique structure and mechanism of action, which make it a valuable tool in the fight against antibiotic-resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic R 106IIa typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to enhance the compound’s antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving specific strains of microorganisms. These microorganisms are genetically engineered to produce the antibiotic in large quantities. The fermentation broth is then subjected to purification processes, including filtration, extraction, and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Antibiotic R 106IIa undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Antibiotic R 106IIa has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of bacterial cell wall synthesis and function.
Medicine: Investigated for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of Antibiotic R 106IIa involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Like Antibiotic R 106IIa, penicillin targets bacterial cell wall synthesis but has a different core structure.
Vancomycin: Another cell wall synthesis inhibitor, vancomycin is used to treat severe infections caused by Gram-positive bacteria.
Cephalosporins: These antibiotics also inhibit cell wall synthesis and are structurally related to penicillins.
Uniqueness
This compound is unique in its ability to overcome certain resistance mechanisms that render other antibiotics ineffective. Its distinct structure allows it to evade bacterial enzymes that degrade other antibiotics, making it a valuable addition to the arsenal against resistant pathogens.
Properties
CAS No. |
127939-17-7 |
|---|---|
Molecular Formula |
C59H90N8O11 |
Molecular Weight |
1087.4 g/mol |
IUPAC Name |
3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70) |
InChI Key |
YIJMITSCVGVDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C)C(C)(C)O)C)CC(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



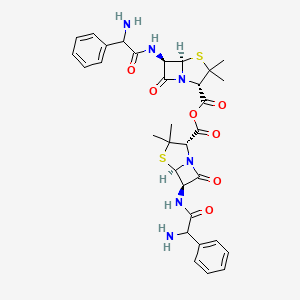

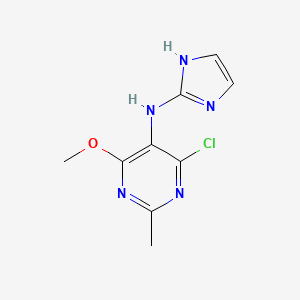
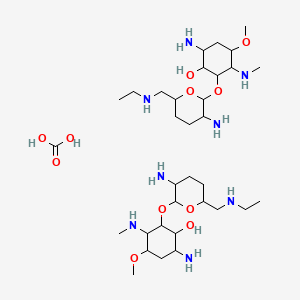
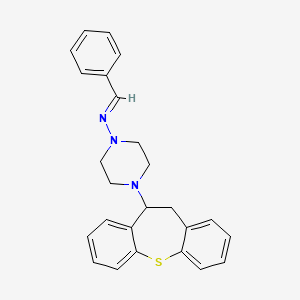


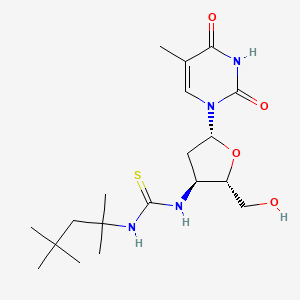
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
